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N-(sec-butyl)-2-thiophenesulfonamide
Overview
Description
N-(sec-butyl)-2-thiophenesulfonamide: is an organic compound that belongs to the class of sulfonamides It features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a sulfonamide group attached to a secondary butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-butyl)-2-thiophenesulfonamide typically involves the reaction of 2-thiophenesulfonyl chloride with sec-butylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The general reaction scheme is as follows:
2-thiophenesulfonyl chloride+sec-butylamine→this compound+HCl
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of large reactors, efficient mixing, and temperature control to ensure high yield and purity of the product. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: N-(sec-butyl)-2-thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced using catalysts like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Thiophene sulfoxides or thiophene sulfones.
Reduction: Sec-butylamine and thiophene derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Carbonic Anhydrase Inhibition
N-(sec-butyl)-2-thiophenesulfonamide has been identified as a potential inhibitor of carbonic anhydrases (CAs), enzymes that catalyze the reversible hydration of carbon dioxide. The inhibition of these enzymes is significant in the treatment of conditions such as glaucoma and obesity.
- Mechanism : By inhibiting CAs, these compounds can lower intraocular pressure, which is crucial in managing glaucoma. The sulfonamide group is essential for binding to the active site of the enzyme, thus blocking its activity .
- Case Studies : Research has indicated that thiophene-derived sulfonamides exhibit varying degrees of selectivity towards different CA isoforms, with some showing promising results in reducing intraocular pressure in animal models .
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Its structural characteristics allow it to interfere with bacterial carbonic anhydrases, which are vital for microbial survival.
- Research Findings : Studies have demonstrated that thiophene sulfonamides can inhibit the growth of certain bacterial strains by disrupting their metabolic processes . For example, derivatives have been synthesized that exhibit significant antibacterial activity against Neisseria gonorrhoeae and Enterococcus species .
Synthetic Routes
The synthesis of this compound typically involves the reaction of thiophene derivatives with sulfonyl chlorides or other sulfonating agents. The choice of substituents can significantly affect the biological activity and selectivity of the resulting compounds.
- Synthetic Pathway :
- Start with thiophene.
- React with a suitable sulfonyl chloride under basic conditions.
- Isolate the desired sulfonamide product through crystallization or chromatography.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thiophene ring or the sulfonamide group can enhance potency and selectivity against specific targets.
- Findings : Compounds with small alkyl substitutions at strategic positions on the thiophene ring generally exhibit improved CA inhibitory activity compared to larger groups .
Treatment of Glaucoma
This compound has been proposed for use in formulations aimed at lowering intraocular pressure in glaucoma patients.
- Clinical Relevance : Given its mechanism as a CA inhibitor, it could be developed into a topical treatment option, potentially reducing systemic side effects associated with oral carbonic anhydrase inhibitors .
Anti-obesity Applications
The inhibition of specific CA isoforms involved in lipid metabolism suggests a role for this compound in anti-obesity therapies.
- Research Implications : Inhibiting CAs could lead to alterations in metabolic pathways that promote weight loss, making this compound a candidate for further investigation in obesity management .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(sec-butyl)-2-thiophenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and inhibit their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
N-(sec-butyl)-2-thiophenesulfonamide: Unique due to the presence of both a thiophene ring and a sec-butyl group.
N-(sec-butyl)-benzenesulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-(sec-butyl)-methanesulfonamide: Contains a methane group instead of a thiophene ring.
Uniqueness: this compound is unique due to the combination of the thiophene ring and the sec-butyl group, which can impart distinct chemical and biological properties compared to other sulfonamides. The thiophene ring can participate in π-π interactions and other aromatic interactions, which can influence its binding affinity and specificity towards biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(sec-butyl)-2-thiophenesulfonamide is an organic compound classified within the sulfonamide family, notable for its unique structure that includes a thiophene ring and a sec-butyl group. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and other therapeutic applications.
Chemical Structure and Properties
- Chemical Formula: C₉H₁₃N₁O₂S₂
- Molecular Weight: 213.34 g/mol
- CAS Number: 332354-68-4
The presence of the thiophene ring contributes to its aromatic properties, while the sulfonamide group allows for interactions with various biological targets, particularly enzymes.
This compound primarily functions through its interaction with enzymes, mimicking the structure of natural substrates or inhibitors. This enables it to bind to enzyme active sites, inhibiting their activity and disrupting normal biochemical pathways. The sulfonamide moiety is particularly known for its role in inhibiting carbonic anhydrases (CAs), which are pivotal in various physiological processes.
Enzyme Inhibition Studies
Research indicates that this compound exhibits significant inhibitory effects on several enzymes:
- Carbonic Anhydrase Inhibition: The compound has been shown to inhibit human carbonic anhydrases (hCA) with varying affinities. For instance, studies have reported IC₅₀ values in the nanomolar range for specific isoforms, highlighting its potential as a therapeutic agent in conditions where CA activity is dysregulated .
- Antimicrobial Activity: Preliminary tests suggest that this compound may possess antimicrobial properties. For example, it has been evaluated against clinical isolates of Neisseria gonorrhoeae, demonstrating bacteriostatic effects with minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL .
Comparative Biological Activity
To contextualize the biological activity of this compound, it can be compared to other related sulfonamides:
Compound | Target Enzyme | IC₅₀ (nM) | Biological Activity |
---|---|---|---|
This compound | hCA II | 35 | Antiglaucoma, antiobesity |
N-(sec-butyl)-benzenesulfonamide | hCA VA | 20 | Antitumor |
N-(sec-butyl)-methanesulfonamide | Various CAs | Varies | Antimicrobial |
This table illustrates that while all these compounds share a common sulfonamide structure, their specific activities and target affinities can vary significantly.
Case Studies and Research Findings
- Antiglaucoma Applications : A study highlighted the potential of thiophene-based sulfonamides in treating glaucoma by inhibiting carbonic anhydrases involved in aqueous humor production .
- Antitumor Activity : Another research effort explored the antitumor potential of similar compounds, suggesting that modifications in the thiophene structure could enhance efficacy against certain cancer cell lines .
- Neuroprotective Effects : Investigations into neuroprotective properties revealed that derivatives of thiophene sulfonamides could protect neuronal cells from oxidative stress-induced damage .
Properties
IUPAC Name |
N-butan-2-ylthiophene-2-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S2/c1-3-7(2)9-13(10,11)8-5-4-6-12-8/h4-7,9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFBXTIWCYHLHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=CS1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601273123 | |
Record name | N-(1-Methylpropyl)-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601273123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332354-68-4 | |
Record name | N-(1-Methylpropyl)-2-thiophenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332354-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Methylpropyl)-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601273123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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